Tazemetostat Hydrobromide is the hydrobromide salt form of tazemetostat, an orally available, small molecule selective and S-adenosyl methionine (SAM) competitive inhibitor of histone methyl transferase EZH2, with potential antineoplastic activity. Upon oral administration, tazemetostat selectively inhibits the activity of both wild-type and mutated forms of EZH2. Inhibition of EZH2 specifically prevents the methylation of histone H3 lysine 27 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways and results in decreased tumor cell proliferation in EZH2 mutated cancer cells. EZH2, which belongs to the class of histone methyltransferases (HMTs), is overexpressed or mutated in a variety of cancer cells and plays a key role in tumor cell proliferation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
An orally bioactive, potent, selective and S-adenosyl methionine (SAM) competitive inhibitor of Histone Methyltransferase (HMT) EZH2References:S. K. Knutson, et al., Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proc Natl Acad Sci U S A. 2013 May 7, 110, 7922-7 Tazemetostat, also known as EPZ-6438 and E7438, is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 enzymatic activity. EPZ-6438 induces apoptosis and differentiation specifically in SMARCB1-deleted MRT cells. Treatment of xenograft-bearing mice with EPZ-6438 leads to dose-dependent regression of MRTs with correlative diminution of intratumoral trimethylation levels of lysine 27 on histone H3, and prevention of tumor regrowth after dosing cessation. These data demonstrate the dependency of SMARCB1 mutant MRTs on EZH2 enzymatic activity and portend the utility of EZH2-targeted drugs for the treatment of these genetically defined cancers.
Acetylsoyasaponin a5 belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Acetylsoyasaponin a5 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, acetylsoyasaponin A5 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, acetylsoyasaponin A5 can be found in pulses and soy bean. This makes acetylsoyasaponin A5 a potential biomarker for the consumption of these food products.
Ralinepag is a prostaglandin I2 (PGI2) receptor (IP) agonist (Ki = 3 nM). It is selective for IP over the PGD2 receptor (DP1) and the PGE2 receptor subtypes EP1-4 (Kis = 2,600, 9,600, 611, 143, and 678 nM, respectively, in radioligand binding assays). Ralinepag induces cAMP accumulation in CHO-K1 cells expressing human recombinant IP (EC50 = 8.5 nM). In vivo, ralinepag (30 mg/kg) prevents increases in pulmonary arterial pressure and vessel wall thickness in a rat model of monocrotaline-induced pulmonary arterial hypertension. Ralinepag is a non-prostanoid IP receptor agonist (EC50 value of 8.5 nM, human IP receptor assay) that is efficacious in the rat MCT model of pulmonary arterial hypertension. It has good selectivity in both binding and functional assays with respect to most members of the prostanoid receptor family, but a more modest 30-50-fold selectivity over the EP3 receptor.
Furosemide-d5 is intended for use as an internal standard for the quantification of furosemide by GC- or LC-MS. Furosemide is a loop diuretic and an inhibitor of the Na+/K+/2Cl- (NKCC) cotransporters, NKCC1 and NKCC2 (Kis = ~10 µM for both). In vivo, furosemide (0.1 mg/kg, p.o.) increases diuresis in beagle dogs. Furosemide (30 mg/kg) reduces ventricular collagen deposition and fibrosis in a rat model of dilated cardiomyopathy. It is also an inhibitor of carbonic anhydrase I (CAI), CAII, and CAIII (Kis = 0.052-0.065 µM) and organic ion transporter 1 (OAT1; Ki = 9.5 µM), as well as a GABAA receptor antagonist.